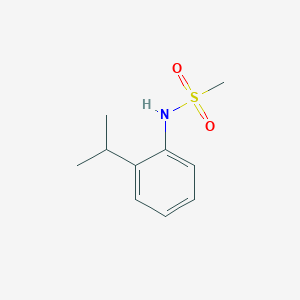
N-(2-isopropylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)methanesulfonamide, also known as L-655,240, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-isopropylphenyl)methanesulfonamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By modulating the GABA system, N-(2-isopropylphenyl)methanesulfonamide may reduce neuronal excitability and prevent the onset of seizures.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-isopropylphenyl)methanesulfonamide in lab experiments is its well-established pharmacological profile. It has been extensively studied in animal models and its effects are well-characterized. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using N-(2-isopropylphenyl)methanesulfonamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its effects may vary depending on the species and strain of animal being used, which may limit its generalizability to humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-isopropylphenyl)methanesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for further investigation.
Another area of interest is its potential as a treatment for anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, which may make it a potential alternative to traditional antidepressant and anxiolytic medications.
Additionally, further research is needed to fully understand the mechanism of action of N-(2-isopropylphenyl)methanesulfonamide. By elucidating its mode of action, researchers may be able to develop more targeted and effective treatments for a range of neurological and psychiatric disorders.
Conclusion
In conclusion, N-(2-isopropylphenyl)methanesulfonamide is a compound with diverse pharmacological properties that has been extensively studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the GABA system in the brain. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models, and has potential as a treatment for neurodegenerative diseases, anxiety, and depression. While there are some limitations to using N-(2-isopropylphenyl)methanesulfonamide in lab experiments, its well-established pharmacological profile and relative ease of synthesis make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)methanesulfonamide involves the reaction of 2-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. The purity of the compound can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)9-6-4-5-7-10(9)11-14(3,12)13/h4-8,11H,1-3H3 |
InChI-Schlüssel |
CASJONQAGVAUOZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




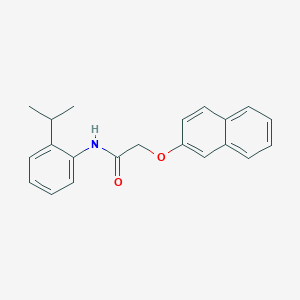
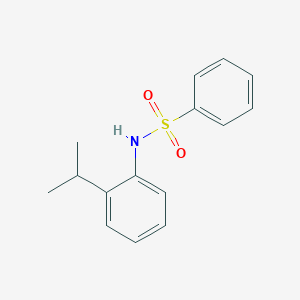
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
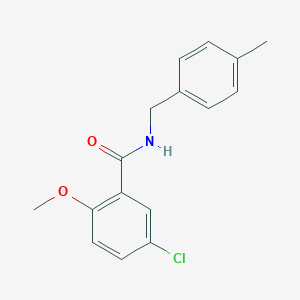

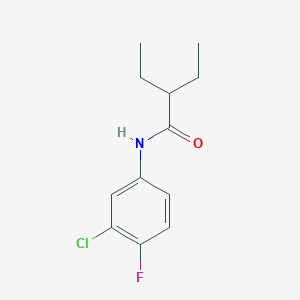

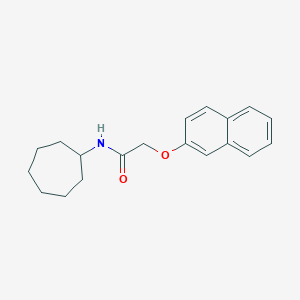
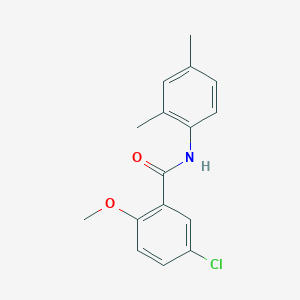
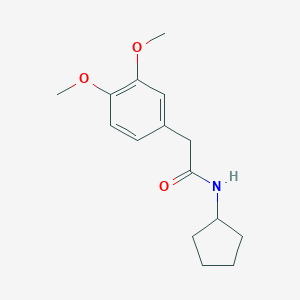

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)
